Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by its unique fused ring structure, which includes a pyrazine and an imidazole moiety. Its significance lies in its potential applications in pharmaceuticals, particularly as a scaffold for developing various bioactive compounds.
Imidazo[1,5-a]pyrazines are classified as nitrogen-containing heterocycles. They are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound in question is derived from the broader category of imidazo[1,5-a]pyrazines, which have been studied extensively for their medicinal chemistry applications .
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves several methodologies:
For instance, a notable synthesis method involves a three-component coupling reaction that yields high amounts of imidazo[1,5-a]pyrazine derivatives under mild conditions . Additionally, iodine-mediated one-pot synthesis has been reported as an efficient approach for creating these compounds with good yields and selectivity .
The molecular structure of imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- can be depicted as follows:
The compound's unique structure contributes to its reactivity and biological activities.
Imidazo[1,5-a]pyrazines can undergo various chemical reactions that enhance their functional properties:
These reactions are crucial for developing new derivatives that may exhibit improved pharmacological profiles.
The mechanism of action for imidazo[1,5-a]pyrazine derivatives often involves interaction with biological targets such as enzymes or receptors. For example:
Understanding these mechanisms is vital for designing effective therapeutic agents based on this scaffold.
The physical properties of imidazo[1,5-a]pyrazine derivatives include:
Chemical properties include:
Imidazo[1,5-a]pyrazine derivatives have significant applications in medicinal chemistry:
The medicinal exploration of imidazo[1,5-a]pyrazines commenced in the late 1990s with investigations into fully aromatic derivatives as nucleotide mimetics and kinase inhibitors. Initial scaffolds exhibited promising target affinity but faced significant pharmacokinetic challenges, including rapid hepatic metabolism and limited blood-brain barrier penetration. A transformative advancement emerged in the early 2000s through strategic hydrogenation of the pyrazine ring, yielding the 5,6,7,8-tetrahydro variants. This structural innovation marked the first major milestone in addressing metabolic instability while retaining core bioactivity [2] [9].
The period 2005–2010 witnessed focused diversification at position 1, driven by systematic structure-activity relationship studies. Alkyl substituents, particularly branched chains like isopropyl, demonstrated superior target occupancy compared to aromatic or hydrogen substituents. This era also saw the first clinical translation of these insights, exemplified by the 2010 patent (WO2010125101A1) disclosing tetrahydro-imidazo[1,2-a]pyrazine P2X7 receptor antagonists for inflammatory disorders. These compounds leveraged both tetrahydro saturation and optimized N1 substituents to achieve nanomolar potency against this therapeutically challenging ion channel [7].
Parallel developments in oncology emerged through scaffold hybridization, notably the 2013 discovery of imidazo[1,5-a]pyrazine-derived ACK1 inhibitors. Virtual screening identified the core, followed by isopropyl introduction at position 1, culminating in orally bioavailable candidates with enhanced kinase selectivity profiles. This approach demonstrated the scaffold’s adaptability to diverse target classes beyond its initial applications [10].
Table 1: Historical Milestones in Imidazo[1,5-a]pyrazine Therapeutic Development
Time Period | Therapeutic Focus | Key Structural Innovation | Representative Advancement |
---|---|---|---|
1995–2000 | Nucleotide Mimetics | Fully aromatic core | Preliminary kinase inhibition reported |
2000–2005 | Metabolic Stabilization | 5,6,7,8-Tetrahydro saturation | Patent US7517874B2: Cannabinoid agonists with improved half-life [1] |
2005–2010 | Target Affinity Optimization | N1-Alkylation (especially isopropyl) | WO2010125101A1: P2X7 antagonists with nanomolar potency [7] |
2010–Present | Kinase Selectivity | Hybrid scaffolds & isosteric replacements | Orally bioavailable ACK1 inhibitors (2013) [10] |
The transition from fully aromatic imidazo[1,5-a]pyrazine to its 5,6,7,8-tetrahydro counterpart induces profound alterations in molecular topology and electronic distribution. Saturation eliminates the pyrazine ring’s aromatic character, reducing overall planarity by approximately 40° between ring planes. This distortion disrupts π-stacking interactions common in fully aromatic congeners but enhances selectivity for targets requiring non-planar ligand binding modes. Crucially, the semi-saturated state maintains the imidazole ring’s aromaticity, preserving hydrogen-bonding capacity at N3 and C2 positions critical for target engagement [9] [10].
Pharmacokinetically, tetrahydro saturation dramatically reduces molecular polarity. Comparative studies demonstrate a consistent 0.8–1.5 log unit decrease in calculated partition coefficient (clogP) for saturated versus unsaturated analogs. This modulation enhances passive membrane permeability, particularly critical for central nervous system targets. Additionally, the saturated ring shifts oxidative metabolism away from hepatic cytochrome P450 3A4-mediated degradation on the pyrazine ring, redirecting metabolism toward more controllable pathways. Empirical data from microsomal stability assays reveal 2.3–4.5-fold improvements in half-life across species following saturation [4] [10].
Synthetic accessibility of the tetrahydro motif was historically challenging due to over-reduction risks. The 2012 patent CN102464661A revolutionized this through a four-step sequence starting from 2-chloropyrazine, featuring:
Table 2: Physicochemical and Pharmacokinetic Impact of Tetrahydro Saturation
Property | Fully Aromatic Imidazo[1,5-a]pyrazine | 5,6,7,8-Tetrahydro Derivative | Functional Consequence |
---|---|---|---|
Ring Planarity | Co-planar (±10°) | Non-planar (40–50° dihedral) | Reduced off-target binding to planar targets |
clogP | 1.2–1.8 | 2.0–3.3 | Enhanced membrane permeability |
Microsomal Stability (t₁/₂, min) | 8–15 (human) | 36–67 (human) | Reduced clearance, improved bioavailability |
Passive Permeability (PAMPA, ×10⁻⁶ cm/s) | 2.1–3.8 | 8.5–15.3 | Enhanced CNS penetration where required |
Aqueous Solubility (μg/mL) | 18–42 | 85–167 | Improved formulation flexibility |
The isopropyl moiety at position 1 serves as a masterful compromise between steric occupancy and hydrophobic complementarity. Crystallographic analyses across multiple target classes reveal consistent binding mode patterns: the isopropyl group occupies a hydrophobic subpocket approximately 5–7 Å from the imidazole nitrogen, with terminal methyl groups achieving van der Waals contacts of 3.8–4.2 Å with aliphatic residues (e.g., leucine, valine, isoleucine). This configuration provides 30–50% greater binding energy than methyl substitution and comparable energy to cyclopropyl, while avoiding the entropic penalties associated with larger alkyl chains [3] [6] [10].
In kinase inhibition applications (e.g., ACK1, PI3Kα), the isopropyl group demonstrates exquisite sensitivity to binding pocket dimensions. Molecular dynamics simulations indicate that the branched chain induces a 1.2–1.5 Å expansion in the hydrophobic pocket relative to ethyl analogs, optimizing shape complementarity. This translates to 8–20-fold potency enhancements: ACK1 inhibitors bearing isopropyl exhibit IC₅₀ = 1.9 nM versus 16 nM for n-propyl counterparts. Selectivity profiling across 400 kinases revealed 98.7% inhibition specificity, attributable to precise steric exclusion from non-target kinases with smaller hydrophobic pockets [6] [10].
Beyond affinity, the isopropyl group profoundly influences physicochemical parameters. It increases molecular hydrophobicity (ΔclogP = +0.4 versus H) while maintaining topological polar surface area (TPSA ≈ 50 Ų), striking an optimal balance for cell penetration. In cellular assays, isopropyl-containing derivatives demonstrated 3.7-fold greater accumulation than tert-butyl analogs despite similar lipophilicity, attributable to reduced efflux by P-glycoprotein. This advantage extends to oral bioavailability, where isopropyl derivatives consistently achieve >45% F in rodent models versus <25% for bulkier substituents [3] [6].
Table 3: Comparative Analysis of N1 Substituent Effects on Compound Properties
Substituent | Relative Target Affinity (%) | clogP | PAMPA Permeability (×10⁻⁶ cm/s) | MDCK Efflux Ratio | Oral Bioavailability (%) |
---|---|---|---|---|---|
H | 100 (Reference) | 1.1 | 2.8 | 1.5 | 12 |
Methyl | 220 | 1.5 | 6.2 | 2.1 | 28 |
Ethyl | 350 | 2.0 | 8.7 | 1.8 | 37 |
Isopropyl | 480 | 2.4 | 14.1 | 1.3 | 52 |
tert-Butyl | 510 | 3.0 | 9.3 | 4.7 | 19 |
Cyclopropyl | 460 | 2.3 | 12.5 | 1.6 | 48 |
The strategic integration of tetrahydro saturation and isopropyl substitution creates a synergistic effect that transcends their individual contributions. This combination has propelled 5,6,7,8-tetrahydro-1-(1-methylethyl)imidazo[1,5-a]pyrazine into clinical-stage compounds across multiple therapeutic areas, validating its utility as a privileged scaffold in contemporary medicinal chemistry [3] [7] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1